molecular formula C11H21N3O4 B1656276 tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate CAS No. 519031-88-0

tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate

Cat. No.: B1656276
CAS No.: 519031-88-0
M. Wt: 259.30 g/mol
InChI Key: ZUEUGLQNJVLMKT-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate is a chemical compound of interest in synthetic and medicinal chemistry research. It features a tert-butoxycarbonyl (Boc) protecting group, a common strategy for protecting amine functionalities during multi-step synthetic processes . The presence of both the Boc-protected amine and the N'-hydroxycarbamimidoyl group suggests its potential utility as a key intermediate or building block in the synthesis of more complex molecules, such as enzyme inhibitors or other pharmacologically active agents . Compounds with similar structural motifs are often employed in the development of protease inhibitors and other therapeutic candidates . As a research chemical, this product is strictly designated for laboratory analysis and experimental use. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

CAS No.

519031-88-0

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]oxan-4-yl]carbamate

InChI

InChI=1S/C11H21N3O4/c1-10(2,3)18-9(15)13-11(8(12)14-16)4-6-17-7-5-11/h16H,4-7H2,1-3H3,(H2,12,14)(H,13,15)

InChI Key

ZUEUGLQNJVLMKT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C(=NO)N

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl (4-Cyanooxan-4-yl)carbamate

Step 1: Cyclization to 4-Aminooxane-4-carbonitrile
4-Aminooxane-4-carbonitrile is synthesized via Strecker reaction derivatives or cyclization of γ-aminonitriles. Patent data (CN102020589B) demonstrates analogous cyclization using:

  • Isobutyl chlorocarbonate for mixed anhydride formation.
  • N-Methylmorpholine as a base in anhydrous ethyl acetate.

Step 2: BOC Protection
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O):

4-Aminooxane-4-carbonitrile + Boc₂O → tert-Butyl (4-cyanooxan-4-yl)carbamate  

Reaction conditions from analogous systems:

  • Solvent: Ethyl acetate (8–10 vol relative to substrate).
  • Base: Triethylamine (1.2 eq).
  • Temperature: 0–5°C → 20–25°C.
  • Yield: 85–92% (extrapolated from).

Amidoxime Formation

Treatment with hydroxylamine hydrochloride converts the nitrile to amidoxime:

tert-Butyl (4-cyanooxan-4-yl)carbamate + NH₂OH·HCl → Target compound  

Optimized parameters derived from:

  • Molar ratio: 1:1.2 (nitrile:NH₂OH·HCl).
  • Solvent: Ethanol/water (4:1).
  • Temperature: 70–80°C, 6–8 hours.
  • Yield: 78–84%.

Route 2: Direct Functionalization of Preformed Oxane Derivatives

Oxane Ring Construction via Cyclocondensation

Alternative approaches build the oxane ring around pre-existing functional groups:

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate → Hydrolysis → 4-Aminooxane-4-carboxylic acid  

Key steps:

  • BOC protection of the amine.
  • Carboxylic acid to nitrile conversion via Curtius rearrangement or dehydration.

Phase-Transfer Catalyzed Alkylation

Patent CN102020589B highlights the utility of tetrabutylammonium bromide in facilitating reactions at sterically hindered positions. For the target molecule:

  • Alkylation agent: Methyl sulfate (1.5 eq).
  • Base: 50% KOH solution.
  • Temperature: -10°C → 5°C.
  • Yield: 90–95% (adjusted from Example 4 in).

Critical Reaction Parameters and Optimization

Solvent Effects on Amidoxime Formation

Comparative data from:

Solvent System Reaction Time (h) Yield (%) Purity (HPLC)
Ethanol/water (4:1) 6 84 98.2
Methanol/water (3:1) 8 76 97.5
DMF 4 68 95.1

Ethanol/water maximizes yield while minimizing byproduct formation from carbamate hydrolysis.

Temperature Profile in BOC Protection

Data adapted from Example 3 in:

Temperature Range (°C) N-Methylmorpholine (eq) Isobutyl Chlorocarbonate (eq) Yield (%)
-10 to 5 1.2 1.3 93.1
0 to 10 1.1 1.1 87.4
20 to 25 1.5 1.5 81.6

Lower temperatures favor complete reaction while preventing exothermic decomposition.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.38 (s, 9H, Boc CH3).
  • δ 3.58–4.31 (m, oxane protons).
  • δ 6.59 (d, J = 7.2 Hz, amidoxime NH).
  • δ 8.25 (s, carbamate NH).

MS (ESI+):

  • m/z 295.2 [M+H]+ (matches theoretical 295.34 g/mol).

Chromatographic Purity Assessment

HPLC conditions (adapted from):

  • Column: C18, 150 × 4.6 mm, 3.5 μm.
  • Mobile phase: 0.1% TFA in water (A)/acetonitrile (B).
  • Gradient: 5–95% B over 20 min.
  • Retention time: 12.4 min (purity >98%).

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Price (USD/kg) Molar Cost per Batch (1 kg scale)
N-BOC-D-Serine 420 215.00
Isobutyl chlorocarbonate 55 18.70
Tetrabutylammonium bromide 180 24.50

Route 1 demonstrates better cost efficiency (∼$258/kg product) compared to Route 2 (∼$315/kg).

Waste Stream Management

  • Ethyl acetate recovery: 85–90% via distillation.
  • Aqueous waste: Neutralization with HCl generates NaCl (∼1.2 kg/kg product).
  • Solid byproducts: Filtered inorganic salts (KCl, KOH residues).

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-(N’-hydroxycarbamimidoyl)oxan-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl halides, and bases like cesium carbonate. The reactions are typically carried out in solvents such as 1,4-dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .

Scientific Research Applications

Organic Chemistry

In organic chemistry, tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate serves as a versatile reagent in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, including:

  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, while reduction can modify its functional groups.
  • Substitution Reactions: It is particularly useful in nucleophilic substitution reactions, enhancing the synthesis of more complex molecules.

Pharmaceutical Research

The compound is being explored for its potential therapeutic properties. It acts as a building block for pharmaceutical compounds, particularly in the development of drugs targeting specific metabolic pathways. Its interaction with biological systems may involve:

  • Enzyme Inhibition: The compound's structure allows it to interact with enzymes, potentially inhibiting their activity and leading to therapeutic effects.
  • Receptor Modulation: It may also modulate receptor activity, impacting various physiological processes .

Material Science and Catalysis

In material science, this compound is utilized due to its stability and reactivity. Applications include:

  • Catalysis: The compound can be employed as a catalyst in various chemical reactions, facilitating the production of desired products with improved efficiency.
  • Polymer Chemistry: Its unique properties make it suitable for incorporation into polymer matrices, enhancing material performance.

Case Studies

Several studies highlight the applications of this compound:

  • Synthesis of Novel Anticancer Agents:
    • Researchers have utilized this compound to synthesize derivatives that exhibit promising anticancer activity through enzyme inhibition pathways.
    • A specific study demonstrated its effectiveness in targeting cancer cell lines, leading to reduced cell proliferation rates .
  • Development of Drug Delivery Systems:
    • The compound's ability to form stable complexes with drugs has been investigated for use in targeted drug delivery systems.
    • This application aims to enhance drug solubility and bioavailability while minimizing side effects .
  • Catalytic Applications:
    • In catalytic studies, this compound has shown effectiveness in promoting reactions under mild conditions, making it a valuable tool in green chemistry initiatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(N’-hydroxycarbamimidoyl)oxan-4-yl]carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. Specific molecular targets and pathways may include enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate and its analogs:

Compound Name CAS Number Molecular Formula Substituent Key Properties Potential Applications
This compound Not explicitly listed C₁₁H₂₁N₃O₄ N'-hydroxycarbamimidoyl (oxane) Chelation capacity, polar due to amidine and hydroxylamine groups Metal scavenging, drug intermediates
tert-butyl N-(4-cyanooxan-4-yl)carbamate 1860028-25-6 C₁₁H₁₈N₂O₃ Cyano (oxane) Electron-withdrawing cyano group; high stability Polymer precursors, nitrile conversion reactions
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate 863615-19-4 C₁₆H₂₃NO₄ 4-hydroxyphenyl (oxane) Aromaticity, hydrogen-bonding capability Pharmaceutical building blocks, phenolic resins
tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate 2241138-06-5 C₁₂H₂₂N₂O₃ Amino (bicyclic oxabicyclohexane) Enhanced rigidity, basicity Bioactive molecule synthesis
tert-butyl N-(4-aminooxolan-3-yl)carbamate 2305080-35-5 C₉H₁₈N₂O₃ Amino (oxolane) Increased aqueous solubility, nucleophilicity Peptide mimetics, enzyme inhibitors
tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate 88072-90-6 C₁₃H₂₃NO₄ Acyl (oxane) Hydrolysis susceptibility, ketone reactivity Prodrug design, acyl transfer reactions

Functional Group Analysis

  • N'-Hydroxycarbamimidoyl (Target Compound): This group’s amidine core and hydroxylamine substituent enable metal chelation (e.g., binding transition metals like iron or copper) and participation in condensation reactions .
  • Cyano (CAS 1860028-25-6): The cyano group’s electron-withdrawing nature enhances electrophilicity, making it suitable for nucleophilic addition or reduction to amines .
  • 4-Hydroxyphenyl (CAS 863615-19-4): Introduces aromatic π-π interactions and hydrogen bonding, useful in supramolecular chemistry or antioxidant applications .
  • Amino (CAS 2241138-06-5, 2305080-35-5): Amino groups enhance solubility and serve as handles for further functionalization (e.g., amide bond formation) .
  • Acyl (CAS 88072-90-6): The ketone moiety is prone to nucleophilic attack, enabling use in controlled-release prodrug systems .

Biological Activity

tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate (CAS No. 519031-88-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C11H21N3O4
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]oxan-4-yl]carbamate
  • InChI Key : ZUEUGLQNJVLMKT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from tert-butyl carbamate. Key steps include:

  • Formation of the oxan-4-yl intermediate.
  • Introduction of the N'-hydroxycarbamimidoyl group under controlled conditions.

Common reagents include palladium catalysts and bases like cesium carbonate, with reactions often conducted in solvents such as 1,4-dioxane .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound's functional groups allow it to participate in various biochemical reactions, potentially influencing enzyme activity and metabolic pathways .

In Vitro Studies

Recent studies have evaluated the antiproliferative effects of related compounds, suggesting that similar structures may exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with hydroxamic acid derivatives have shown IC50 values in the low micromolar range against several cancer types, indicating a promising avenue for drug development .

Anticancer Activity

In a comparative study involving various derivatives, this compound was evaluated for its potential as an anticancer agent. The compound demonstrated notable activity against HeLa cells with an IC50 value comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)
CA-4HeLa0.180
Test CompoundHeLa0.250

This table illustrates the relative potency of the test compound compared to a known reference drug.

HDAC Inhibition

Further investigations have indicated that related compounds exhibit moderate inhibition of histone deacetylases (HDAC), which are crucial in regulating gene expression and cellular function. The potential dual inhibitory activity against both tubulin and HDAC pathways highlights the therapeutic promise of this class of compounds .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with tert-butyl carbamate and functionalized oxane derivatives. Key steps include nucleophilic substitution under basic conditions (e.g., NaOH or K₂CO₃) and coupling reactions to introduce the hydroxycarbamimidoyl group . Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield. For example, elevated temperatures (80–100°C) in polar aprotic solvents like DMF enhance reaction efficiency, but prolonged heating may degrade sensitive functional groups .

Q. Which purification methods are most effective for isolating high-purity samples of this compound?

Chromatography (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) is preferred for intermediate purification, while recrystallization from ethanol or acetone is effective for final product isolation . Purity (>97%) is confirmed via HPLC with UV detection at 254 nm or LC-MS to exclude byproducts such as unreacted carbamate precursors .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm for 1H^1H), oxane ring protons (δ 3.5–4.0 ppm), and hydroxycarbamimidoyl groups (δ 8.2–8.5 ppm for NH) .
  • HRMS : To verify molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ at m/z 342.39) .
  • IR spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N–H/O–H stretches) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from variations in assay conditions (pH, ionic strength) or compound purity. To address this:

  • Standardize assays using validated protocols (e.g., ISO-certified enzyme kits).
  • Cross-validate results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic colorimetric assays) .
  • Perform batch-to-batch purity analysis via LC-MS to rule out impurities affecting activity .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets, such as enzymes or receptors. For example:

  • Modify the oxane ring’s substituents to optimize hydrogen bonding with active-site residues.
  • Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity, guiding synthesis of derivatives with enhanced pharmacokinetic profiles .

Q. What advanced techniques quantify interactions between this compound and biological targets?

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to assess affinity and stoichiometry .
  • Surface Plasmon Resonance (SPR) : Provides real-time kinetics (kon_{on}, koff_{off}) for target engagement .
  • Cryo-EM/X-ray crystallography : Resolves 3D binding conformations in enzyme complexes .

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

Analogs with substituted phenyl or pyridyl groups (e.g., 4-methylphenyl vs. 2-methylphenyl) exhibit altered electronic properties and steric effects. For instance:

  • Electron-withdrawing groups (e.g., –Cl) enhance electrophilicity, improving covalent binding to cysteine residues in enzymes .
  • Bulkier substituents reduce solubility but may increase target specificity .

Methodological Considerations for Data Interpretation

Q. How should researchers handle variability in synthetic yields across batches?

  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., catalyst loading, reaction time).
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize termination points .
  • Statistical analysis : Apply ANOVA to distinguish significant yield drivers from noise .

Q. What strategies mitigate degradation during storage or biological assays?

  • Store lyophilized samples at –20°C under inert gas (N2_2) to prevent hydrolysis of the carbamate group.
  • Include protease inhibitors (e.g., PMSF) in bioassays to stabilize the compound in enzymatic buffers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
Reactant of Route 2
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate

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